molecular formula C₁₈H₁₇D₁₇O₃ B1152432 9,10-Epoxystearic Acid-d17

9,10-Epoxystearic Acid-d17

Cat. No.: B1152432
M. Wt: 315.57
Attention: For research use only. Not for human or veterinary use.
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Description

9,10-Epoxystearic Acid-d17 is a deuterated stable isotope of 9,10-epoxystearic acid, which is an endogenous metabolite detected in human blood and urine . This compound is an epoxy fatty acid, a class of lipids formed via the cytochrome P450-mediated epoxidation of unsaturated fatty acids, such as oleic acid . As a deuterium-labeled analog, this compound is primarily valued as an internal standard for mass spectrometry-based quantitative analytical methods. Its use enables precise and accurate measurement of endogenous levels of non-labeled 9,10-epoxystearic acid in complex biological samples like plasma, serum, and urine, thereby facilitating research into lipid metabolism and the role of epoxy fatty acids in physiological and pathophysiological processes. Researchers employ this compound in studies focused on the exposome, aiming to understand the biological impact of environmental exposures, as the non-deuterated form is considered part of this collective measure . Its application is crucial for advancing lipidomics, investigating biomarkers, and exploring the metabolic fate of fatty acid epoxides.

Properties

Molecular Formula

C₁₈H₁₇D₁₇O₃

Molecular Weight

315.57

Synonyms

3-Octyl-2-oxiraneoctanoic Acid-d17;  9,10-Epoxyoctadecanoic Acid-d17;  3-Octyloxiraneoctanoic Acid-d17;  θ,ι-Epoxy Stearic Acid-d17;  3-Octyloxiraneoctanoic Acid-d17;  9,10-Epoxyoctadecanoic Acid-d17;  9,10-Epoxystearic Acid-d17;  NSC 179691-d17;  Oleic Acid

Origin of Product

United States

Biochemical Pathways and Enzymatic Transformations of 9,10 Epoxystearic Acid

Biosynthesis of 9,10-Epoxystearic Acid

9,10-Epoxystearic acid, an epoxide of oleic acid, is an endogenous metabolite found in plasma and urine. medchemexpress.com Its formation occurs through both enzymatic and non-enzymatic pathways.

The primary enzymatic route for the synthesis of 9,10-Epoxystearic acid from oleic acid is through epoxidation catalyzed by cytochrome P450 (CYP) enzymes. medchemexpress.comnih.gov This process involves the insertion of an oxygen atom across the double bond of oleic acid to form the three-membered oxirane ring characteristic of epoxides. cirad.frresearchgate.net In some chemo-enzymatic systems, lipases can catalyze the formation of a peroxy acid from a fatty acid and hydrogen peroxide; this peroxy acid then acts as the epoxidizing agent for another unsaturated fatty acid molecule. acs.org

In certain fungi, such as Grosmannia clavigera, a specific cytochrome P450 system, CYP630B18, is involved in the metabolism of oleic acid. nih.govplos.org While this particular enzyme primarily catalyzes ω-hydroxylation, the broader family of CYP enzymes is responsible for epoxidation in mammals. nih.govplos.org

9,10-Epoxystearic acid can also be formed through non-enzymatic lipid peroxidation. medchemexpress.com Additionally, chemical synthesis methods, such as the Prileshajev reaction, can produce epoxides by reacting unsaturated fatty acids with peroxy acids like peracetic or performic acid, which are generated in situ from the corresponding acid and hydrogen peroxide. cirad.frresearchgate.net

In humans, the liver is the main organ responsible for the cytochrome P450-mediated oxidation of oleic acid to cis-9,10-epoxyoctadecanoic acid (cis-EODA). nih.gov Several CYP isoforms have been identified as catalysts for this reaction. In vitro studies have shown that the production of cis-EODA is primarily catalyzed by members of the CYP2C and CYP3A families. nih.gov The specific enzymes, in descending order of their catalytic activity, are CYP2C8, CYP2C9, CYP2C19, 3A4, 1A2, and CYP3A7. nih.gov In contrast, other CYP enzymes like CYP4A are mainly involved in the ω-hydroxylation of oleic acid, while CYP2E1 is the primary enzyme for (ω-1)-hydroxylation. drugbank.comresearchgate.net

Table 1: Human Cytochrome P450 Isoforms Involved in Oleic Acid Epoxidation

Cytochrome P450 Isoform Role in Oleic Acid Metabolism Reference
CYP2C8 Primary catalyst for epoxidation nih.gov
CYP2C9 Major catalyst for epoxidation nih.gov
CYP2C19 Involved in epoxidation nih.gov
CYP3A4 Involved in epoxidation nih.gov
CYP1A2 Minor catalyst for epoxidation nih.gov
CYP3A7 Minor catalyst for epoxidation nih.gov
CYP2E1 Main enzyme for (ω-1)-hydroxylation drugbank.comresearchgate.net

| CYP4A Family | Main enzymes for ω-hydroxylation | drugbank.comresearchgate.net |

Metabolism and Hydrolysis of 9,10-Epoxystearic Acid

Once formed, 9,10-Epoxystearic acid is further metabolized, primarily through hydrolysis of the epoxide ring. This detoxification process is crucial as epoxides can be reactive and potentially toxic compounds. ontosight.ai

The hydrolysis of the oxirane ring of 9,10-Epoxystearic acid is catalyzed by enzymes known as epoxide hydrolases (EHs). ontosight.ai These enzymes add a water molecule across the epoxide, converting it into a vicinal diol. uzh.ch Epoxide hydrolases are widespread and have been identified in various tissues, including the liver, kidney, and brain in mammals, as well as in plants and microorganisms. ontosight.aiuzh.ch

The activity of these enzymes can exhibit significant stereochemical preferences. Mammalian and plant epoxide hydrolases show differences in their enantioselectivity, which is the ability to discriminate between the two enantiomers of 9,10-epoxystearic acid. nih.govnih.gov For instance, soluble epoxide hydrolase (sEH) from rat liver shows no enantioselectivity, hydrating both enantiomers at the same rate. nih.govnih.gov In contrast, membrane-bound rat liver EH and soybean EH display high enantioselectivity, favoring the 9R,10S-epoxystearic acid enantiomer. nih.govnih.gov This stereoselectivity is believed to result from a specific attack by a nucleophilic residue in the enzyme's active site on the (S)-configured carbon of the oxirane ring. nih.govnih.gov

The enzymatic hydrolysis of 9,10-Epoxystearic acid results in the formation of 9,10-dihydroxystearic acid. researchgate.netontosight.ai The stereochemistry of the resulting diol depends on the stereoselectivity of the specific epoxide hydrolase involved. For example, soybean EH hydrolyzes racemic cis-9,10-epoxystearic acid with high enantioconvergence to yield a single product, threo-9R,10R-dihydroxystearic acid. nih.govnih.gov This is the same product obtained from the hydrolysis of oleic acid epoxide. acs.org The conversion involves two inversions of stereochemistry when starting from the cis-epoxide. acs.org

In addition to hydrolysis, 9,10-epoxystearic acid can undergo further oxidation. For example, the cytochrome P450 enzyme CYP94A5 from tobacco can hydroxylate 9,10-epoxystearic acid at the terminal (ω) position to form 18-hydroxy-9,10-epoxystearic acid. nih.gov This metabolite can then be further oxidized by the same enzyme to produce 9,10-epoxy-octadecan-1,18-dioic acid. nih.gov

Table 2: Stereoselectivity of Various Epoxide Hydrolases on cis-9,10-Epoxystearic Acid

Enzyme Source Type Enantioselectivity Product Reference
Rat Liver Soluble (cytosolic) None Racemic threo-9,10-dihydroxystearic acid nih.govnih.gov
Rat Liver Microsomal (membrane-bound) High (favors 9R,10S-epoxide) threo-9R,10R-dihydroxystearic acid nih.govnih.gov
Soybean Soluble High (favors 9R,10S-epoxide) threo-9R,10R-dihydroxystearic acid nih.govnih.gov

| Maize | Soluble | None | Racemic threo-9,10-dihydroxystearic acid | nih.govnih.gov |

Downstream Metabolic Fates and Intermediates

The primary metabolic pathway for 9,10-Epoxystearic Acid-d17 involves its enzymatic conversion to a diol derivative. This transformation is a critical step in the detoxification and further metabolism of the epoxide.

The principal downstream metabolic fate of 9,10-epoxystearic acid is its hydration to 9,10-dihydroxystearic acid . ontosight.aichemsrc.commedchemexpress.com This reaction is catalyzed by epoxide hydrolases, which are present in various organisms, including mammals and plants. nih.govsmolecule.com The process involves the addition of a water molecule across the epoxide ring, resulting in the formation of two hydroxyl groups. gsartor.org

Depending on the stereochemistry of the starting epoxide (cis or trans), different stereoisomers of 9,10-dihydroxystearic acid are produced. For instance, the hydration of cis-9,10-epoxystearic acid yields threo-9,10-dihydroxystearic acid, while the trans isomer is converted to erythro-9,10-dihydroxystearic acid. gsartor.orgcapes.gov.br The enantioselectivity of this enzymatic hydration can vary depending on the source of the epoxide hydrolase. For example, soybean epoxide hydrolase shows high selectivity for the 9R,10S-enantiomer of cis-9,10-epoxystearic acid, leading to the production of a single chiral diol, threo-9R,10R-dihydroxystearic acid. nih.govsmolecule.com In contrast, the enzyme from maize hydrates both enantiomers at similar rates. nih.govsmolecule.com

Once formed, 9,10-dihydroxystearic acid can undergo further metabolic transformations. One identified pathway involves hydroxylation at the terminal methyl group (ω-hydroxylation). Microsomal fractions from Vicia sativa seedlings, for instance, can catalyze the NADPH-dependent hydroxylation of 9,10-dihydroxystearic acid to form 9,10,18-trihydroxyoctadecanoic acid . ebi.ac.uk This reaction is mediated by cytochrome P450 enzymes. ebi.ac.uk

The key intermediates in the downstream metabolism of 9,10-Epoxystearic Acid are summarized in the table below.

PrecursorEnzymeMetabolite
9,10-Epoxystearic AcidEpoxide Hydrolase9,10-Dihydroxystearic Acid
9,10-Dihydroxystearic AcidCytochrome P450 (CYP94A1)9,10,18-Trihydroxyoctadecanoic Acid

Analytical Methodologies for 9,10 Epoxystearic Acid D17 Quantification

Development of Quantitative Determination Methods

The development of robust quantitative methods for 9,10-Epoxystearic Acid-d17 relies heavily on separating it from complex biological matrices and detecting it with high selectivity. The primary challenge lies in achieving low detection limits while maintaining accuracy and reproducibility. Isotope-labeled standards, such as this compound itself, are instrumental in overcoming matrix effects and variations in sample processing.

Mass spectrometry (MS) is the cornerstone technology for the quantification of this compound. Coupled with chromatographic separation techniques, MS provides unparalleled sensitivity and specificity by measuring the mass-to-charge ratio of the target analyte and its fragments.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of fatty acids and their derivatives. For compounds like this compound, derivatization is typically required to increase volatility and thermal stability for GC analysis. Common derivatization strategies include conversion to methyl esters (FAMEs) or trimethylsilyl (TMS) ethers.

In a typical GC-MS workflow, the derivatized analyte is separated on a capillary column before being ionized, commonly by electron ionization (EI). The resulting fragmentation pattern provides structural information and specific ions for quantification. Selected Ion Monitoring (SIM) or tandem MS (MS/MS) modes are employed to enhance selectivity and sensitivity. For instance, a GC-tandem MS method was developed for the accurate quantification of the non-deuterated analogue, cis-9,10-epoxyoctadecanoic acid (cis-EODA), in human plasma. nih.gov This method involved derivatization to a pentafluorobenzyl (PFB) ester, followed by isolation and quantification using selected reaction monitoring. nih.gov The use of a deuterated internal standard, cis-[9,10-2H2]-EODA, was crucial for achieving accuracy. nih.gov Similarly, another method used a tetradeuterated version of the compound as an internal standard to quantify cis-9,10-epoxystearic acid in human leukocytes, which were found to contain 5.1 ± 2.2 µg per 10⁹ cells. nih.gov

Table 1: Example GC-MS Parameters for Epoxy Fatty Acid Analysis

ParameterCondition
DerivatizationPentafluorobenzyl (PFB) ester conversion, followed by trimethylsilyl (TMS) ether
ColumnCapillary column (e.g., DB-5ms)
Carrier GasHelium
Ionization ModeElectron Ionization (EI) or Negative Chemical Ionization (NCI)
MS DetectionSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Monitored Ions (Example for d2-EODA)Parent ion [M-PFB]⁻ at m/z 299, product ion at m/z 172 nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, often without the need for derivatization. This technique is particularly suitable for analyzing thermally labile and polar molecules directly from biological extracts. Reversed-phase chromatography is commonly used to separate the epoxy fatty acid from other lipids based on polarity.

The LC eluent is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions that are subsequently analyzed by the mass spectrometer. Tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high specificity and sensitivity for quantification. ulisboa.pt This approach monitors a specific precursor-to-product ion transition for the analyte, minimizing interferences from the matrix. For related oxidized fatty acids, LC-MS/MS methods have achieved limits of detection (LOD) and quantification (LOQ) in the low nanogram-per-milliliter range. lipidmaps.org To further enhance sensitivity, derivatization strategies can be employed to introduce a permanently charged group, improving ionization efficiency in ESI-MS. researchgate.net

Table 2: Typical LC-MS/MS Quantitative Performance Data for Oxidized Lipids

Analyte GroupLimit of Detection (LOD)Limit of Quantification (LOQ)Reference
Hydroxyeicosatetraenoic acids (HETEs)~0.1 ng/mL~0.5 ng/mL lipidmaps.org
Hydroxyoctadecadienoic acids (HODEs)~0.2 ng/mL~1.0 ng/mL lipidmaps.org

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC-MS is particularly advantageous for the analysis of lipids, including fatty acid isomers, due to its unique selectivity and high resolution. mdpi.com It can effectively separate structurally similar compounds that may be challenging to resolve by LC. mdpi.com

For quantification, the SFC system is coupled to a mass spectrometer, often using atmospheric pressure ionization sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). nih.govlcms.cz APCI is particularly suitable for nonpolar to moderately polar compounds. nih.govlcms.cz The combination of SFC's separation power with the sensitivity of MS makes it a promising tool for the quantitative analysis of this compound in complex mixtures, although specific applications for this deuterated compound are not yet widely documented.

Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and significantly shorter analysis times compared to conventional HPLC. nih.gov When coupled with tandem mass spectrometry (UHPLC-ESI-MS/MS), it represents one of the most sensitive and rapid platforms for quantitative bioanalysis. nih.govnih.gov

A UHPLC-ESI-MS/MS method for this compound would involve a rapid separation on a C18 column followed by detection using MRM. Such methods are characterized by excellent linearity over a wide concentration range, high precision (with relative standard deviations typically below 5%), and good accuracy. nih.gov The high throughput and sensitivity of this technique make it ideal for studies requiring the analysis of a large number of samples.

Table 3: Performance Characteristics of a Representative UHPLC-ESI-MS/MS Method

ParameterTypical Value
Analysis Time&lt; 15 minutes nih.gov
Linearity (R²)&gt; 0.99 nih.gov
Precision (RSD)&lt; 4.0% nih.gov
Accuracy95-110% nih.gov
Lower Limit of Quantification (LLOQ)0.02–0.05 ng/mL (for comparable analytes) nih.gov

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest precision and accuracy in quantitative analysis. This technique involves adding a known amount of a stable isotope-labeled version of the analyte—in this case, this compound could serve as the internal standard for the non-labeled compound, or a different isotopologue (e.g., ¹³C-labeled) could be used to quantify the d17 compound itself.

The key principle is that the isotopically labeled standard is chemically identical to the analyte and will therefore behave identically during sample extraction, derivatization, and chromatographic separation. Any sample loss or variation will affect both the analyte and the standard equally. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, an accurate quantification can be made, effectively correcting for matrix effects and procedural inconsistencies. The use of deuterated standards like cis-[9,10-2H2]-EODA has been successfully applied for the precise quantification of endogenous epoxystearic acid in plasma. nih.gov Similarly, a tetradeuterated analogue was used to determine levels of the epoxy acid in leukocytes. nih.gov This approach is fundamental to reliable lipidomics research.

Mass Spectrometry-Based Approaches

Role of this compound as an Internal Standard

In quantitative mass spectrometry, an internal standard (IS) is a compound added to a sample in a known quantity before processing. The ideal IS is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. Stable isotope-labeled compounds, such as this compound, are considered the gold standard for internal standardization in lipidomics. rsc.orgnih.gov This is because the deuterated standard is chemically identical to the natural, non-labeled analyte, meaning it behaves identically during sample extraction, chromatographic separation, and ionization. nih.gov However, its increased mass due to the 17 deuterium (B1214612) atoms allows it to be separately detected by the mass spectrometer.

By comparing the signal intensity of the endogenous analyte to the known concentration of the internal standard, precise quantification can be achieved. This approach corrects for variations that can occur at nearly every stage of the analytical workflow. A mass spectrometric method has been specifically developed for the quantitative determination of cis-9,10-epoxystearic acid in biological samples, such as human leukocytes, using a deuterated version of the compound as the internal standard. nih.gov

The creation of a high-quality deuterated internal standard like this compound involves sophisticated chemical synthesis and rigorous purity assessment.

Isotopic Labeling: The "-d17" designation indicates that 17 hydrogen atoms in the stearic acid chain have been replaced by deuterium, a stable isotope of hydrogen. This is typically achieved through multi-step organic synthesis starting from a commercially available deuterated precursor. The high level of deuteration ensures a significant mass shift from the natural compound, preventing spectral overlap and interference during mass spectrometric analysis.

Purity Assessment: The utility of an internal standard is contingent on its purity. Two types of purity are critical:

Chemical Purity: This ensures that the standard is free from other contaminating lipids or chemical species that could interfere with the analysis. It is typically assessed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Isotopic Purity (or Isotopic Enrichment): This measures the percentage of the standard that is fully deuterated versus the amount that may be partially deuterated or completely unlabeled. High isotopic enrichment is crucial to avoid underestimation of the endogenous analyte. This is determined using high-resolution mass spectrometry by analyzing the isotopic distribution of the standard.

Table 1: Purity Assessment Parameters for this compound

Parameter Assessment Method Acceptance Criteria Purpose
Chemical Purity NMR, LC-MS >98% Ensures no other compounds interfere with quantification.
Isotopic Enrichment High-Resolution MS >98% Confirms the vast majority of the standard is deuterated, preventing cross-contribution to the analyte signal.

| Analyte Content | LC-MS/MS | Below Limit of Detection | Verifies that the internal standard is not contaminated with the non-labeled analyte it is meant to measure. |

Biological samples such as plasma, serum, and tissue are incredibly complex mixtures of molecules. This complexity can significantly impact the accuracy of quantification.

Matrix Effects: The "matrix" refers to all the components of a sample other than the analyte of interest. In electrospray ionization (ESI), a common technique used in lipidomics, co-eluting matrix components can either suppress or enhance the ionization of the analyte, leading to inaccurate measurements. nih.govnih.gov Because the deuterated internal standard is chemically identical to the analyte, it experiences the same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte signal to the internal standard signal, this effect is normalized, allowing for accurate quantification despite the matrix. nih.gov

Table 2: Role of Internal Standard in Correcting for Matrix Effect and Recovery

Scenario Analyte Signal (Arbitrary Units) IS Signal (Arbitrary Units) Analyte/IS Ratio Outcome
Ideal (No Loss, No Matrix Effect) 100 100 1.00 Baseline measurement
Low Recovery (50% Loss) 50 50 1.00 Accurate quantification despite sample loss
Matrix Suppression (20% Effect) 80 80 1.00 Accurate quantification despite signal suppression

| Combined Loss & Suppression | 40 | 40 | 1.00 | Accurate quantification despite multiple error sources |

To ensure that a quantitative method is reliable and reproducible, it must undergo a rigorous validation process. The use of a stable isotope-labeled internal standard like this compound is fundamental to this process. upce.cz Key validation parameters include:

Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte. This is established by creating a calibration curve using known concentrations of the analyte and a fixed concentration of the internal standard.

Accuracy: The closeness of the measured value to the true value. It is often assessed by analyzing quality control (QC) samples with known concentrations and is expressed as a percentage of the nominal value.

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov

Table 3: Typical Method Validation Parameters in LC-MS/MS Lipidomics

Parameter Typical Acceptance Criteria Role of this compound
Linearity (R²) ≥ 0.99 Used to normalize the analyte response, creating a linear relationship between the concentration and the peak area ratio.
Accuracy 85-115% (80-120% at LLOQ) Enables accurate calculation of concentration in spiked QC samples.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ) Reduces variability from sample preparation and instrument response, improving precision.
Recovery Consistent and reproducible Not a strict acceptance criterion, but the IS corrects for variability in extraction efficiency between samples.

| Matrix Effect | CV% of IS-normalized factor ≤ 15% | The IS co-elutes and experiences the same matrix effects, allowing for their correction. |

Research Applications and Investigations of 9,10 Epoxystearic Acid in Biological Systems

Studies in Cellular and In Vitro Models

Elucidation of Cellular Lipid Metabolism Perturbations

In vitro studies utilizing the human hepatoma cell line, HepG2, have been instrumental in understanding the effects of 9,10-epoxystearic acid (ESA) on cellular lipid homeostasis. Research has demonstrated that exposure of HepG2 cells to ESA leads to significant perturbations in lipid metabolism, characterized by an increase in intracellular lipid accumulation. This is evidenced by a dose- and time-dependent increase in the number and size of cellular lipid droplets.

Further analysis revealed that the accumulation of lipids is associated with an increase in the intracellular content of triacylglycerol and total cholesterol. The fatty acid profile of HepG2 cells was also altered following treatment with ESA, providing additional evidence of its impact on lipid metabolism. These findings suggest that ESA can disrupt the normal regulation of lipid storage and composition within liver cells.

A study investigating the effects of cis-9,10-epoxystearic acid on HepG2 cells observed that ESA treatment led to an upregulation of genes involved in lipid synthesis, including sterol regulatory element-binding protein 1c (Srebp-1c) and stearoyl-CoA desaturase-1 (Scd1). This indicates that the observed lipid accumulation is, at least in part, due to an increase in the synthesis of new fatty acids and triglycerides.

Investigations into Fatty Acid Oxidation Regulation

Concurrent with its effects on lipid synthesis, 9,10-epoxystearic acid has been shown to influence the regulation of fatty acid oxidation. In HepG2 cells, treatment with ESA resulted in the suppression of fatty acid oxidation in both peroxisomes and mitochondria.

This inhibitory effect is mediated through the downregulation of key genes involved in the fatty acid oxidation pathway. Specifically, the expression of peroxisome proliferator-activated receptor alpha (PPARα), carnitine palmitoyltransferase 1α (Cpt1α), and acyl-CoA oxidase 1 (Acox1) was found to be decreased in the presence of ESA. PPARα is a master regulator of lipid metabolism, and its downstream targets, Cpt1α and Acox1, are crucial enzymes for the transport of fatty acids into mitochondria and for peroxisomal β-oxidation, respectively. The suppression of these genes suggests a mechanism by which ESA contributes to the net accumulation of intracellular lipids.

Table 1: Gene Expression Changes in HepG2 Cells Treated with 9,10-Epoxystearic Acid

Gene Pathway Effect of ESA Treatment
Srebp-1c Lipid Synthesis Enhanced Expression
Scd1 Lipid Synthesis Enhanced Expression
PPARα Fatty Acid Oxidation Suppressed Expression
Cpt1α Fatty Acid Oxidation Suppressed Expression
Acox1 Fatty Acid Oxidation Suppressed Expression

Role in Cellular Signaling Pathways and Membrane Interactions

The biological activities of epoxy fatty acids, including 9,10-epoxystearic acid, extend to their involvement in cellular signaling pathways. Research has shown that epoxy fatty acids derived from linoleic acid, such as 9,10-epoxy-octadecamonoenoic acid (a close structural analog), can enhance the levels of cyclic AMP (cAMP) in various mammalian cell lines, including HEK293 and LLC-PK1 cells nih.gov. cAMP is a crucial second messenger that regulates a multitude of cellular processes cusabio.com.

Analysis in Artificial Digestion Models

To understand the fate of dietary oxidized lipids, the stability of methyl 9,10-epoxystearate has been investigated under simulated gastric conditions. These in vitro digestion models mimic the acidic environment of the stomach.

Studies have shown that methyl 9,10-epoxystearate undergoes significant degradation under these conditions, with losses ranging from 17.8% to 58.8%. The primary product of this degradation was identified as methyl 9,10-dihydroxystearate, which is formed through the opening of the epoxy ring in the acidic environment. The extent of degradation was found to be dependent on both the concentration of the compound and the volume of the sample tested. These findings indicate that 9,10-epoxystearic acid, if present in the diet, is likely to be chemically modified during gastric digestion before it can be absorbed in the intestine.

Table 2: Degradation of Methyl 9,10-Epoxystearate in a Simulated Gastric Environment

Initial Concentration (μmol/mL) Sample Volume (mL) Percentage Loss
16 1 43.2%
16 4 17.8%
46 1 Not specified
46 4 Not specified

Application in Metabolic Tracer Studies

Elucidation of Metabolic Fluxes using Deuterated Tracers

The use of stable isotope-labeled compounds, such as 9,10-Epoxystearic Acid-d17, is a powerful technique for elucidating metabolic fluxes in biological systems. This approach, known as stable isotope tracing, allows researchers to track the movement of atoms through metabolic pathways, providing quantitative insights into the rates of synthesis, degradation, and interconversion of metabolites.

Deuterium (B1214612) (²H), a stable isotope of hydrogen, is commonly used to label fatty acids. When a deuterated fatty acid is introduced into a biological system, its metabolic fate can be monitored using mass spectrometry. By analyzing the incorporation of deuterium into various downstream metabolites, it is possible to map and quantify the activity of specific metabolic pathways. This methodology, often referred to as metabolic flux analysis, provides a dynamic view of cellular metabolism that cannot be obtained from static measurements of metabolite concentrations mdpi.commedchemexpress.com.

While the principles of using deuterated tracers for metabolic flux analysis are well-established, specific studies detailing the application of this compound for the elucidation of metabolic fluxes were not identified in the reviewed literature. This represents a potential area for future research to specifically trace the metabolic fate of this epoxy fatty acid and to understand how it is incorporated into complex lipids or further metabolized. Such studies would provide valuable information on the turnover and biological roles of 9,10-epoxystearic acid in vivo.

Lipidomics Profiling and Biomarker Discovery in Experimental Systems

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, this compound serves as a critical internal standard. Its application is instrumental for the accurate quantification of the endogenous, non-deuterated 9,10-Epoxystearic Acid in various experimental systems. By using stable isotope dilution mass spectrometry, researchers can precisely measure the levels of the native compound, which is essential for identifying potential biomarkers of disease or physiological states.

The endogenous compound, cis-9,10-Epoxystearic acid, is a metabolite that can be formed from oleic acid through either cytochrome P450-dependent epoxidation or non-enzymatic lipid peroxidation medchemexpress.comglpbio.com. Its presence and concentration in biological samples are of significant interest in biomarker discovery. For instance, alterations in the levels of epoxy fatty acids, including 9,10-Epoxystearic Acid, may indicate changes in metabolic pathways or oxidative stress, which are associated with various pathological conditions. The precise measurements afforded by the use of this compound as an internal standard are foundational to the validation of such biomarkers in experimental and clinical research researchgate.net.

Research in Enzyme Mechanism Elucidation

While this compound is primarily used for quantification, its non-deuterated counterpart, cis-9,10-Epoxystearic acid, has been utilized as a tool to investigate the active sites of epoxide hydrolases (EHs) from both mammalian and plant sources nih.gov. These enzymes are crucial for metabolizing epoxides, converting them into their corresponding diols.

Studies comparing the hydrolysis of cis-9,10-Epoxystearic acid by different EHs have revealed significant differences in their stereochemical features. For example, plant-derived EHs show varying abilities to distinguish between the two enantiomers of 9,10-epoxystearic acid nih.gov. The enzyme from soybean demonstrates high enantioselectivity for 9R,10S-epoxystearic acid and also exhibits strict stereoselectivity, yielding a single chiral diol product, threo-9R,10R-dihydroxystearic acid. This is a result of a stereoselective attack by a nucleophilic residue on the oxirane ring carbon with the (S)-configuration nih.gov. In contrast, the cytosolic rat liver EH shows a complete lack of enantioselectivity and enantioconvergence nih.gov. These distinct stereochemical outcomes provide valuable insights into the topology of the enzyme active sites and their mechanisms of action.

The enzymatic conversion of 9,10-Epoxystearic Acid is a key area of biotransformation research. Epoxide hydrolases catalyze the hydrolysis of the oxirane ring of 9,10-Epoxystearic Acid to form threo-9,10-dihydroxystearic acid nih.gov. The study of this biotransformation is essential for understanding the metabolic fate of epoxy fatty acids in biological systems.

The characteristics of this enzymatic hydrolysis can vary significantly between different types of epoxide hydrolases. For instance, membrane-bound rat liver EH and soybean EH share distinctive stereochemical features in their hydrolysis of cis-9,10-epoxystearic acid nih.gov. Conversely, the cytosolic rat liver EH displays a markedly different mechanism, suggesting a distinct orientation and anchoring of the fatty acid epoxide within its active site nih.gov. These biotransformation studies are crucial for characterizing enzyme function and understanding the regulation of these biologically active lipid molecules.

Occurrence and Exogenous Exposure Research

The detection and quantification of 9,10-Epoxystearic Acid in human biological samples have been successfully achieved, providing insights into its endogenous presence. The use of a deuterated internal standard, such as this compound or other deuterated forms, is crucial for accurate measurement using mass spectrometric methods nih.govnih.govnih.gov.

Racemic cis-9,10-epoxystearic acid has been isolated from the total lipids of human leukocytes nih.gov. A mass spectrometric method using a tetradeuterated internal standard determined that non-stimulated human leukocytes contain approximately 5.1 ± 2.2 micrograms of cis-9,10-epoxystearic acid per 10⁹ cells, with over 90% existing in an esterified form within leukocyte lipids nih.gov.

In human urine, 9,10-epoxyoctadecanoic acid has been detected at an estimated concentration of 2.1 nM/L nih.gov. The identification in urine was confirmed using gas chromatography-mass spectrometry, with a deuterated sample helping to verify the presence of the intact epoxide nih.gov. Furthermore, a gas chromatography-tandem mass spectrometry method was developed for the accurate quantification of cis-9,10-epoxyoctadecanoic acid in human plasma nih.gov. Using a deuterated internal standard (cis-[9,10-2H2]-EODA), the concentration in the plasma of healthy individuals was found to be 47.6 ± 7.4 nM nih.gov.

Table 1: Occurrence of 9,10-Epoxystearic Acid in Human Biological Samples

Biological Sample Concentration Method of Quantification Reference
Leukocytes 5.1 ± 2.2 µg / 10⁹ cells Mass Spectrometry with Tetradeuterated Standard nih.gov
Urine ~2.1 nM/L Gas Chromatography-Mass Spectrometry with Deuterated Sample nih.gov
Plasma 47.6 ± 7.4 nM Gas Chromatography-Tandem Mass Spectrometry with Deuterated Standard nih.gov

Research into the exogenous sources of 9,10-Epoxystearic Acid has identified both environmental and dietary origins. The compound is produced in small amounts for research purposes, but it can also occur naturally. For instance, cis-9,10-Epoxystearic acid can form in seed oils, such as sunflower oil, upon extended storage nih.govwho.int.

Dietary consumption of oils rich in oleic acid, the precursor to 9,10-Epoxystearic Acid, is a potential source of exposure. The thermal oxidation of oleic acid, which can occur during cooking, has been shown to generate cis-9,10-epoxystearic acid researchgate.net. This suggests that fried foods or processed foods containing heated vegetable oils may be a dietary source of this compound. Additionally, contamination from laboratory plasticware has been identified as a potential source of cis-9,10-epoxyoctadecanoic acid in research settings, which underscores the importance of careful experimental procedures when studying this compound nih.gov.

Concept of the Human Exposome in Relation to Exogenous Lipid Metabolites

The concept of the human exposome encompasses the totality of environmental exposures an individual encounters from conception throughout their life, and how these exposures interact with their genetics to influence health and disease. This includes a wide array of factors such as diet, lifestyle, and environmental pollutants. Within this framework, exogenous lipid metabolites, which are lipid molecules originating from external sources, are of significant interest. These compounds, including 9,10-Epoxystearic Acid, can be ingested through diet, particularly from heated or oxidized fats and oils, and can also be formed endogenously in response to environmental stressors.

The study of the exposome in conjunction with metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a powerful approach to understanding the complex interplay between environmental factors and biological systems. Lipidomics, a sub-discipline of metabolomics, focuses specifically on the comprehensive analysis of lipids. By analyzing the lipidome, researchers can identify biomarkers of exposure and effect, shedding light on the mechanisms through which environmental exposures contribute to disease pathogenesis.

Exogenous lipid metabolites like 9,10-Epoxystearic Acid are considered a part of the internal chemical environment that reflects external exposures. The presence and levels of such compounds in biological samples can serve as indicators of dietary habits and exposure to certain environmental contaminants. For instance, the consumption of foods containing oxidized lipids can lead to the absorption of epoxy fatty acids, which can then be detected in various tissues and fluids.

The investigation of these exogenous lipid metabolites within the exposome framework is crucial for several reasons. It can help to:

Identify novel biomarkers for assessing the risk of chronic diseases.

Elucidate the biological pathways that are perturbed by environmental exposures.

Develop a more holistic understanding of disease etiology by considering the complex interactions between genes and the environment.

Inform public health strategies aimed at mitigating the adverse health effects of environmental exposures.

The deuterated form of 9,10-Epoxystearic Acid, this compound, plays a critical role in this research as an internal standard for accurate quantification of the endogenous and exogenous levels of its non-deuterated counterpart in biological matrices. This precise measurement is essential for establishing correlations between exposure levels and health outcomes in exposome-wide association studies.

Detailed Research Findings on the Biological Effects of cis-9,10-Epoxystearic Acid

Recent in vitro studies have provided significant insights into the biological effects of cis-9,10-epoxystearic acid (ESA), particularly its impact on liver cells. A key study investigating the effects of ESA on human hepatoma G2 (HepG2) cells revealed its potential to disrupt lipid metabolism. The findings from this research are summarized in the table below.

Table 1: Effects of cis-9,10-Epoxystearic Acid (ESA) on HepG2 Cells

Parameter Observation Detailed Finding
Lipid Accumulation Increased ESA treatment led to a significant, dose- and time-dependent increase in the number and size of intracellular lipid droplets. nih.govresearchgate.net
Triacylglycerol Content Increased A dose-dependent increase in intracellular triacylglycerol levels was observed following ESA treatment. nih.gov
Total Cholesterol Content Increased ESA exposure resulted in a dose-dependent elevation of total cholesterol levels within the HepG2 cells. nih.gov
Gene Expression (Lipid Synthesis) Upregulated The expression of genes involved in lipid synthesis, such as Srebp-1c and Scd1, was enhanced. nih.gov
Gene Expression (Fatty Acid Oxidation) Downregulated ESA was found to suppress the expression of genes involved in fatty acid oxidation in peroxisomes and mitochondria, including PPARα, Cpt1α, and Acox1. nih.gov

These findings suggest that cis-9,10-epoxystearic acid, an oxidation product of oleic acid found in various food products, can promote lipid accumulation in liver cells by simultaneously stimulating lipid synthesis and inhibiting fatty acid breakdown. nih.gov This disruption of lipid homeostasis is a key characteristic of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).

Advanced Research Directions and Methodological Innovations for 9,10 Epoxystearic Acid Research

Integration with Advanced Analytical Platforms for Comprehensive Lipidomics

Comprehensive analysis of lipid mediators like 9,10-Epoxystearic Acid from complex biological samples requires highly sensitive and specific analytical technologies. nih.gov Modern lipidomics platforms, primarily based on mass spectrometry (MS), have become indispensable for this purpose. nih.govomics.org The integration of 9,10-Epoxystearic Acid-d17 as an internal standard is fundamental to achieving accurate and reproducible quantification in these advanced workflows.

The primary analytical approach involves coupling liquid chromatography (LC) with tandem mass spectrometry (MS/MS). creative-proteomics.com This method offers excellent separation of structurally similar lipid isomers and provides high selectivity through techniques like multiple reaction monitoring (MRM). creative-proteomics.com In this workflow, this compound is added to a biological sample at the beginning of the extraction process. It co-elutes with the endogenous, non-labeled 9,10-Epoxystearic Acid but is distinguished by the mass spectrometer due to its higher mass. By comparing the signal intensity of the endogenous analyte to the known concentration of the deuterated standard, precise quantification is possible, correcting for any sample loss during preparation and variations in instrument response.

Another powerful technique is shotgun lipidomics, where a total lipid extract is directly infused into a high-resolution mass spectrometer. acs.org This approach provides a rapid overview of the lipidome but can suffer from ion suppression effects. Here again, the inclusion of a stable isotope-labeled standard like this compound is crucial for obtaining reliable quantitative data by compensating for these matrix effects. acs.org These mass spectrometry-based platforms have revolutionized the ability to analyze complex mixtures of lipid mediators from a single sample in just a few analytical steps. nih.gov

Analytical PlatformPrincipleRole of this compoundKey Advantages
LC-MS/MSSeparates lipids by chromatography before MS detection and fragmentation. creative-proteomics.comInternal standard for accurate quantification, correcting for sample loss and ionization variability.High specificity, selectivity, and reproducibility for complex samples. creative-proteomics.com
Shotgun Lipidomics (Direct Infusion MS)Direct infusion of total lipid extract into a high-resolution mass spectrometer. acs.orgInternal standard to correct for matrix-induced ion suppression and provide accurate quantification. acs.orgHigh throughput, provides a rapid global profile of lipid species.
Mass Spectrometry Imaging (MSI)Direct detection of lipids in thin tissue slices to map their spatial distribution. omics.orgCan be applied topically as a standard for semi-quantitative imaging.Provides spatial information on lipid localization within tissues.

Computational Modeling and Prediction of Metabolic Fates and Interactions

Computational systems biology offers a powerful strategy for unraveling the complex networks governing lipid metabolism. nih.gov Mathematical models can simulate the dynamic changes in metabolite concentrations and predict metabolic fluxes that are difficult to measure experimentally. diva-portal.org These models are essential for understanding the metabolic fate of 9,10-Epoxystearic Acid and its interactions with other cellular pathways.

One common approach is to construct models using systems of ordinary differential equations (ODEs), which describe the rate of change of metabolite concentrations over time based on the kinetics of the enzymes involved. diva-portal.org To build and validate such models, accurate experimental data are required. This is where stable isotope tracers like this compound become invaluable. By introducing the labeled compound into a biological system (e.g., cell culture or an in vivo model), researchers can track the appearance of the deuterium (B1214612) label in downstream metabolites over time. This kinetic data is then used to estimate the rate parameters in the computational model. nih.gov

Modeling ApproachDescriptionApplication to 9,10-Epoxystearic Acid ResearchData Requirement (Role of d17-variant)
Ordinary Differential Equations (ODEs)A system of equations describing the dynamic changes in metabolite concentrations based on enzyme kinetics. diva-portal.orgPredicting the time-course of 9,10-Epoxystearic Acid metabolism and its downstream products.Kinetic data from tracer studies using this compound to estimate reaction rate constants. nih.gov
Flux Balance Analysis (FBA)A constraint-based method that analyzes the flow of metabolites through a network at steady-state. frontiersin.orgIdentifying potential metabolic fates of 9,10-Epoxystearic Acid and how its metabolism integrates with other pathways.Tracer data helps constrain the possible flux distributions for higher accuracy.
Stochastic ModelingAccounts for the random nature of biochemical reactions, useful for modeling processes with low molecule numbers. frontiersin.orgSimulating the behavior of 9,10-Epoxystearic Acid signaling in specific cellular microdomains.Provides data for model parameterization and validation at the single-cell level.

Development of Novel Research Tools and Probes for Epoxystearic Acid Pathways

A deeper understanding of the functional roles of 9,10-Epoxystearic Acid requires the development of specialized molecular tools to probe its biological pathways with high precision. nih.gov Chemical biology provides approaches to create probes that can identify the enzymes that metabolize this lipid, its protein binding partners, and its localization within cells. nih.gov

One powerful strategy is the design of activity-based probes (ABPs). An ABP based on the 9,10-Epoxystearic Acid structure could be synthesized to include a reactive group that covalently binds to the active site of enzymes that metabolize it, such as soluble epoxide hydrolase. nih.gov This would allow for the identification and activity profiling of these enzymes directly in complex biological systems.

Another innovative approach is the creation of bio-orthogonal probes. acs.org For example, 9,10-Epoxystearic Acid could be chemically modified to include a small, non-disruptive functional group, such as an alkyne or azide. nih.gov This modified lipid probe, when introduced to cells, would be incorporated into the same pathways as the natural lipid. Subsequently, a reporter molecule (e.g., a fluorescent dye or biotin) containing the complementary reactive group can be added, allowing for visualization or affinity purification of the lipid and its interacting proteins. acs.org Incorporating the d17-labeled backbone into these probes would allow for their unambiguous detection and quantification by mass spectrometry, distinguishing them from their endogenous counterparts. nih.gov The development of such tools will be instrumental in mapping the complete interaction landscape of 9,10-Epoxystearic Acid. acs.orgacs.org

Tool/Probe TypePrinciple of OperationResearch Application for Epoxystearic AcidPotential Role of d17-Labeling
Activity-Based Probes (ABPs)Contain a reactive group that covalently labels the active site of specific enzymes. nih.govIdentify and profile the activity of enzymes that metabolize 9,10-Epoxystearic Acid (e.g., epoxide hydrolases).The deuterated core could serve as a mass tag for MS-based detection of the labeled enzyme.
Bio-orthogonal Probes (e.g., alkyne-tagged)A modified lipid with a non-native functional group that allows for specific chemical ligation to a reporter tag. nih.govacs.orgTrack the lipid's metabolism, identify its protein binding partners, and visualize its subcellular localization.Enables clear distinction from the endogenous lipid pool in mass spectrometry analyses. nih.gov
Photoaffinity ProbesEquipped with a photoreactive group that forms a covalent bond with nearby molecules upon UV light exposure. acs.orgCapture and identify specific protein interaction partners (e.g., receptors, transporters) of 9,10-Epoxystearic Acid.Facilitates MS-based identification of the cross-linked probe-protein complexes.

Q & A

Q. What are the optimal synthetic protocols for preparing 9,10-epoxystearic acid-d17, and how does deuteration affect reaction efficiency?

Methodological Answer: Deuteration introduces isotopic labeling for tracking metabolic pathways. The synthesis follows methods by Findley et al. (1945) with modifications by Milchert and Smagowicz (2009):

  • Key Steps : Oleic acid-d17 is epoxidized using H₂O₂ in the presence of H₂SO₄ and acetic acid at 40°C for 4 hours.
  • Deuteration Impact : The deuterated analog may slow reaction kinetics due to the kinetic isotope effect, requiring extended reaction times for complete epoxidation.
  • Purification : Phase separation and repeated washing (pH 7) are critical to remove residual catalysts .

Q. How can solubility and stability of this compound be optimized for in vitro assays?

Methodological Answer:

  • Solubility : Use 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline for clear solutions ≥2.5 mg/mL (8.38 mM) .
  • Stability : Store at -80°C for 6 months (solution) or 4°C for 2 years (solid). Avoid repeated freeze-thaw cycles to prevent hydrolysis of the epoxide group .

Q. What analytical techniques are recommended for verifying the purity of this compound?

Methodological Answer:

  • GC-MS : Monitor retention times (e.g., 6.87 min for 9,10-epoxystearic acid) and ion fragments (e.g., m/z 317 for derivatized products) .
  • NMR : Confirm deuteration efficiency via absence of proton signals at C9 and C10 positions.

Advanced Research Questions

Q. How do stereoisomers (e.g., 9R,10S vs. 9S,10R) of this compound influence biological activity?

Methodological Answer:

  • Stereochemical Analysis : Use chiral HPLC or enzymatic assays (e.g., EphD hydrolase, which selectively cleaves specific isomers) to resolve enantiomers .
  • Biological Impact : Isomers may exhibit divergent interactions with lipid-metabolizing enzymes. For example, 9R,10S-epoxystearic acid shows higher binding affinity to EphD in mycobacterial studies .

Q. What experimental strategies resolve conflicting data in detecting brominated derivatives (e.g., 10-bromo-9-hydroxystearic acid) from environmental samples?

Methodological Answer:

  • LC-MS vs. GC-MS : LC-MS with in-situ derivatization avoids column overload issues observed in GC-MS (e.g., overlapping m/z ratios for HBr and Cl⁻ derivatives). Use SIM mode (m/z 317) for specificity .
  • Chromatographic Optimization : Employ hexane/ethyl acetate (1:1) mobile phase to separate brominated products (70% purity post-column purification) .

Q. How can this compound-coated denuders be applied to quantify volcanic HBr emissions?

Methodological Answer:

  • Field Setup : Coat denuders with this compound to react with HBr, forming 10-bromo-9-hydroxystearic acid-d17.
  • Challenges : Environmental humidity hydrolyzes the epoxide to diols (e.g., 9,10-dihydroxystearic acid), requiring real-time humidity control .
  • Data Validation : Cross-reference with ion chromatography to distinguish Br⁻ from Cl⁻ interference.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.